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Compound of Interest

Compound Name: 4-ACETYL-7-AZAINDOLE

Cat. No.: B1526744

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
4-acetyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry
and drug development. As a bioisostere of indole, the 7-azaindole scaffold offers unique
physicochemical properties that are advantageous for designing novel therapeutic agents.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals
with a foundational understanding of the nuclear magnetic resonance (NMR), mass
spectrometry (MS), and infrared (IR) spectroscopic characteristics of 4-acetyl-7-azaindole,
enabling its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-acetyl-7-azaindole are
numbered according to IUPAC conventions. This numbering system will be used consistently
throughout this guide.

Caption: Molecular structure of 4-acetyl-7-azaindole with atom numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of
hydrogen atoms in a molecule. The predicted *H NMR spectrum of 4-acetyl-7-azaindole in a
non-polar deuterated solvent like CDCls would exhibit distinct signals for the aromatic protons
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and the acetyl methyl protons. The presence of the electron-withdrawing acetyl group at the C4
position and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of
the ring protons.[3][4]

Predicted *H NMR Data for 4-acetyl-7-azaindole (in CDCIs)

Proton Assignment Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H2 ~7.5-7.7 d ~3.5

H3 ~7.2-74 d ~3.5

H5 ~7.8-8.0 d ~4.5

H6 ~8.4 - 8.6 d ~4.5

NH (N1-H) ~9.0-11.0 brs

CHs (C9) ~2.6-28 s

Interpretation:

e Aromatic Protons (H2, H3, H5, H6): The protons on the pyrrole ring (H2 and H3) are
expected to appear as doublets due to coupling with each other. The protons on the pyridine
ring (H5 and H6) will also appear as doublets. The electron-withdrawing nature of the acetyl
group at C4 will deshield the adjacent proton H5, causing it to resonate at a downfield
chemical shift. Similarly, the nitrogen atom at position 7 will deshield the adjacent H6 proton.

e NH Proton: The proton on the pyrrole nitrogen (N1-H) is expected to be a broad singlet and
will appear significantly downfield. Its chemical shift can be highly dependent on solvent and
concentration.[3]

o Acetyl Protons (CHs): The three equivalent protons of the methyl group will appear as a
sharp singlet in the upfield region of the spectrum.

Experimental Protocol: *H NMR Spectroscopy
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A standardized protocol for acquiring high-quality *H NMR spectra is crucial for accurate
structural elucidation.

Caption: Workflow for *H NMR analysis of 4-acetyl-7-azaindole.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
The predicted 13C NMR spectrum of 4-acetyl-7-azaindole will show distinct signals for the nine
carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and
the electronic effects of the substituents.[5]

Predicted 13C NMR Data for 4-acetyl-7-azaindole (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
Cc2 ~120- 125
C3 ~115-120
C3a ~130- 135
Cc4 ~140 - 145
C5 ~125-130
C6 ~150 - 155
C7a ~145 - 150
C8 (C=0) ~190 - 195
C9 (CHs) ~25-30
Interpretation:

e Carbonyl Carbon (C8): The carbonyl carbon of the acetyl group is the most deshielded and
will appear significantly downfield.
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e Aromatic Carbons (C2-C7a): The carbons of the bicyclic aromatic system will resonate in the
typical aromatic region. The carbons directly attached to the nitrogen atom (C6 and C7a) and
the carbon bearing the acetyl group (C4) are expected to be the most downfield among the
ring carbons.

o Methyl Carbon (C9): The methyl carbon of the acetyl group will appear in the upfield region
of the spectrum.

Experimental Protocol: **C NMR Spectroscopy

The acquisition of a 13C NMR spectrum generally requires a larger number of scans compared
to *H NMR due to the lower natural abundance of the 13C isotope.

Caption: Workflow for 33C NMR analysis of 4-acetyl-7-azaindole.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to deduce its structure by analyzing its
fragmentation pattern. For 4-acetyl-7-azaindole (CoHsN20), the expected exact mass is
approximately 160.0637 g/mol .

Predicted Mass Spectrometry Data for 4-acetyl-7-azaindole

m/z (predicted) lon

160 M]*

145 [M - CHs]*

117 [M - CHsCOJ*
Interpretation:

The primary fragmentation pathway for acetylated indoles and related heterocycles involves
the loss of the acetyl group.[6] The molecular ion peak ([M]*) is expected at m/z 160. A
prominent fragment should be observed at m/z 145, corresponding to the loss of a methyl
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radical (*CHs). Subsequent loss of carbon monoxide (CO) from this fragment would lead to the
ion at m/z 117, which represents the protonated 7-azaindole ring.

[CoHsN20]*
m/z = 160
- *CHs
[CsHsN20]*
m/z = 145
CcO
[C7HsN2]*
m/z = 117

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of 4-acetyl-7-azaindole in mass spectrometry.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like 4-
acetyl-7-azaindole.

Caption: Workflow for mass spectrometry analysis of 4-acetyl-7-azaindole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 4-acetyl-7-azaindole is
expected to show characteristic absorption bands for the N-H, C-H, C=0, C=C, and C=N
bonds.

Predicted IR Absorption Data for 4-acetyl-7-azaindole
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Wavenumber (cm~?) Vibration Intensity
~3400 - 3200 N-H stretch Medium, broad
~3100 - 3000 Aromatic C-H stretch Medium
~1680 - 1660 C=0 stretch (acetyl) Strong
Aromatic C=C and C=N )
~1600 - 1450 Medium to strong
stretches

Interpretation:

e N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-
H stretching vibration of the pyrrole ring.

e Aromatic C-H Stretch: Absorptions just above 3000 cm~1 are indicative of C-H bonds on the

aromatic rings.[7]

e C=0 Stretch: A strong, sharp absorption band in the region of 1680-1660 cm~1 is the most
characteristic feature of the spectrum and is due to the carbonyl group of the acetyl moiety.

[8]

o Aromatic Ring Stretches: A series of bands in the 1600-1450 cm~1 region corresponds to the
stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the

aromatic rings.[9]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of solid samples.
Caption: Workflow for ATR-IR analysis of 4-acetyl-7-azaindole.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful toolkit for the
comprehensive characterization of 4-acetyl-7-azaindole. This guide has detailed the predicted
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spectroscopic data and the rationale behind these predictions, grounded in fundamental
principles and comparative data from related structures. By following the outlined experimental
protocols and using this guide as a reference, researchers can confidently identify and
characterize 4-acetyl-7-azaindole, facilitating its use in further research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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